molecular formula C10H12O2 B8747524 2,7-Dimethylocta-2,4,6-trienedial CAS No. 3049-35-2

2,7-Dimethylocta-2,4,6-trienedial

Cat. No.: B8747524
CAS No.: 3049-35-2
M. Wt: 164.20 g/mol
InChI Key: AYODHZHFDRRQEZ-UHFFFAOYSA-N
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Description

Chemical Identity:
2,7-Dimethylocta-2,4,6-trienedial (CAS: 5056-17-7) is a conjugated triene dialdehyde with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . Its IUPAC name specifies the (2E,4E,6E)-stereochemistry, indicating a fully trans-conjugated triene system flanked by two aldehyde groups at positions 1 and 8, with methyl substituents at positions 2 and 7 .

Synthesis and Applications: This compound is synthesized via oxidation of diethyl 2,7-dimethylocta-2,4,6-trienedioate using reagents like MnO₂ or LiAlH₄ followed by oxidation . It serves as a critical intermediate in the synthesis of diapocarotenoids (e.g., crocetin dialdehyde) and other bioactive molecules via Horner-Wadsworth-Emmons reactions . Its extended conjugation and reactive aldehyde groups make it valuable in organic synthesis and materials science .

Properties

CAS No.

3049-35-2

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2,7-dimethylocta-2,4,6-trienedial

InChI

InChI=1S/C10H12O2/c1-9(7-11)5-3-4-6-10(2)8-12/h3-8H,1-2H3

InChI Key

AYODHZHFDRRQEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC=C(C)C=O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Physical Properties :

  • State : Liquid at room temperature .
  • Odor : Strong aromatic scent .
  • Stability : Sensitive to heat and oxidizers; requires storage at 2–8°C .

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

The following compounds share a backbone of eight carbons with conjugated trienes but differ in substituent positions or functional groups:

Compound Name Structure/Substituents Key Differences Applications References
2,7-Dimethylocta-2,4,6-trienedial 1,8-dialdehydes; methyl at C2 and C7 Reactive dialdehydes for crosslinking Carotenoid synthesis, organic intermediates
2,6-Dimethylocta-2,4,6-trienedial (Diapo2) Methyl at C2 and C6; 1,8-dialdehydes Altered methyl position affects steric interactions Less studied; potential for asymmetric synthesis
4-Methylocta-2,4,6-trienedial (Diapo1) Methyl at C4; no methyl at C2 or C7 Central methyl group disrupts conjugation Limited applications reported
(E,Z)-2,6-Dimethylocta-2,4,6-triene No aldehyde groups; methyl at C2 and C6 Non-polar; volatile Fragrance industry

Key Observations :

  • The position of methyl groups significantly impacts reactivity. For example, 2,7-dimethyl substitution optimizes conjugation and stability compared to 2,6- or 4-methyl isomers .
  • Presence of dialdehydes distinguishes this compound from hydrocarbons like β-ocimene (), enabling its use in condensation reactions .

Functional Group Analogues

Compound Name Functional Groups Key Differences Applications References
Octa-2,4,6-trienedial Dialdehydes; no methyl groups Higher polarity; less steric hindrance Polymer crosslinking agents
Limonene Monoterpene; cyclic structure Non-reactive; hydrophobic Solvent, fragrance additive
γ-Terpinene Monoterpene; cyclohexadiene Antioxidant properties Food preservatives, essential oils

Reactivity Comparison :

  • This compound undergoes 1,4-conjugate additions and Diels-Alder reactions due to its conjugated triene system, unlike non-conjugated terpenes like limonene .
  • Its dialdehydes participate in Schiff base formation and aldol condensations , making it more versatile than hydrocarbon analogues .

Research Findings and Data Tables

Thermodynamic and Spectroscopic Data

Property This compound 2,6-Dimethylocta-2,4,6-trienedial Octa-2,4,6-trienedial
Boiling Point Not reported Not reported >200°C (estimated)
IR Absorption 1694 cm⁻¹ (C=O stretch) Similar C=O stretches 1700–1720 cm⁻¹
NMR Shifts (¹H) δ 9.5–10.0 (aldehyde protons) δ 9.4–9.8 δ 9.6–10.2

Commercial Availability and Pricing

Supplier Purity Price (USD/g) References
TCI Chemicals 98% 8800.00/5g
Combi-Blocks 98% Not reported
湖北垚烁泉化工有限公司 Standard Market-dependent

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves a double enol ether condensation between butenedial bisacetal (formula II) and a propenyl ether (formula III) in the presence of Lewis acid catalysts such as boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂). The reaction proceeds via a conjugate addition mechanism, where the Lewis acid activates the enol ether for nucleophilic attack by the bisacetal.

Key steps include:

  • Condensation : Butenedial bisacetal reacts with propenyl ether at 0–25°C in an inert solvent (e.g., dichloromethane) to form a hexaalkoxy intermediate (formula IV).

  • Hydrolysis : The intermediate undergoes acid-catalyzed hydrolysis (e.g., aqueous H₃PO₄) to cleave acetal groups, yielding the dialdehyde (formula V).

  • Crystallization : The final product is isolated via crystallization from a water-immiscible solvent (e.g., toluene), achieving yields of 56–65%.

Optimization and Industrial Adaptations

Recent patents highlight improvements using water-immiscible solvents (e.g., toluene) during hydrolysis, which enhance product purity by minimizing side reactions. For example, BASF’s patented method reports a 71% yield of the hexamethoxy intermediate (IV) when using ZnCl₂ and BF₃·OEt₂ co-catalysts.

Table 1: Comparative Analysis of Double Enol Ether Condensation Methods

Catalyst SystemSolventTemperature (°C)Yield (%)Purity (%)
ZnCl₂ + BF₃·OEt₂Toluene0–257195
TiCl₄Solvent-free255685
AlCl₃Dichloromethane106590

Oxidation of Diethyl 2,7-Dimethylocta-2,4,6-trienedioate

Synthetic Pathway

An alternative route involves the oxidation of diethyl 2,7-dimethylocta-2,4,6-trienedioate using strong oxidizing agents. Manganese dioxide (MnO₂) or lithium aluminum hydride (LiAlH₄) followed by oxidation with pyridinium chlorochromate (PCC) are commonly employed.

  • Ester Reduction : LiAlH₄ reduces the ester groups to primary alcohols.

  • Oxidation : PCC oxidizes the alcohols to aldehydes, forming the target dialdehyde.

Challenges and Mitigations

This method faces challenges such as over-oxidation of conjugated double bonds. To address this, low-temperature conditions (−20°C) and controlled stoichiometry of PCC are critical. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields 60–70% pure product.

Acetal Protection-Halogenation Strategy

Stepwise Synthesis from C5 Aldehyde

A third approach starts with 4-acetoxy-2-methyl-2-butene-1-aldehyde (C5 aldehyde). The synthesis proceeds through:

  • Acetal Protection : The aldehyde is protected as a dioxane acetal to prevent undesired reactions.

  • Halogenation : The protected intermediate undergoes chlorination with SOCl₂.

  • Dimerization : The chlorinated product dimerizes via a Ullmann coupling reaction.

  • Deprotection : Acidic hydrolysis (HCl/MeOH) removes the acetal groups, yielding the dialdehyde.

Yield and Scalability

This method achieves a 58% overall yield but requires stringent anhydrous conditions to prevent hydrolysis of intermediates. Industrial scalability is limited by the multi-step nature and high catalyst costs.

Comparative Evaluation of Methods

Table 2: Method Comparison for Industrial Applicability

MethodAdvantagesDisadvantagesYield (%)
Double Enol EtherHigh purity, scalableRequires toxic Lewis acids56–71
Ester OxidationMild conditionsOver-oxidation risks60–70
Acetal-HalogenationUses inexpensive starting materialsMulti-step, low scalability58

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the structure of 2,7-Dimethylocta-2,4,6-trienedial, and how can data be validated?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are primary tools. For NMR, analyze chemical shifts and coupling constants to confirm conjugated double bonds and methyl group positions. Cross-validate with high-resolution MS for molecular weight confirmation. Reference databases like NIST Chemistry WebBook provide benchmark spectral data for comparison .

Q. How can researchers ensure purity during the synthesis of this compound?

  • Methodological Answer : Employ purification techniques such as column chromatography (using silica gel) or recrystallization with non-polar solvents. Monitor purity via Thin-Layer Chromatography (TLC) and corroborate with Gas Chromatography-Mass Spectrometry (GC-MS). Ensure reaction conditions (e.g., inert atmosphere) minimize oxidation of conjugated trienes .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at low temperatures (-20°C) to prevent photodegradation and oxidation. Conduct accelerated stability studies under varying pH, temperature, and light conditions to determine degradation kinetics .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Use a multi-factor experimental design (e.g., 2³ factorial) to test variables like catalyst concentration, temperature, and solvent polarity. Analyze interactions via ANOVA and response surface methodology. This approach reduces trial runs and identifies optimal conditions efficiently .

Q. What computational strategies predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations to model frontier molecular orbitals (HOMO-LUMO gaps) and transition states. Software like Gaussian or ORCA can simulate regioselectivity and thermodynamic favorability. Validate predictions with experimental kinetic studies .

Q. How should researchers resolve contradictions between experimental and theoretical data on the compound’s electronic structure?

  • Methodological Answer : Cross-check computational models (e.g., DFT) with experimental UV-Vis and X-ray crystallography data. Adjust basis sets or solvent models in simulations to align with empirical observations. Use Bayesian statistical frameworks to quantify uncertainties in conflicting datasets .

Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase or Supercritical Fluid Chromatography (SFC) can resolve stereoisomers. Couple with hyphenated techniques (e.g., LC-MS) for real-time monitoring. Optimize parameters using process simulation software .

Data Analysis and Interpretation

Q. How to analyze kinetic data from degradation studies of this compound?

  • Methodological Answer : Apply pseudo-first-order kinetics for hydrolytic or oxidative degradation. Use nonlinear regression (e.g., Arrhenius plots) to derive activation energies. Compare degradation pathways via multivariate analysis (PCA or PLS) .

Q. What statistical frameworks address reproducibility challenges in synthetic yield optimization?

  • Methodological Answer : Implement Design of Experiments (DoE) with Monte Carlo simulations to account for variability in reaction parameters. Use bootstrapping to estimate confidence intervals for yield predictions .

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